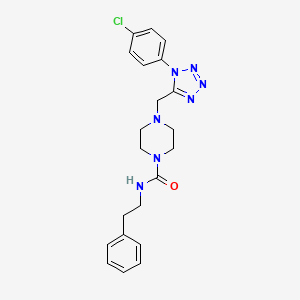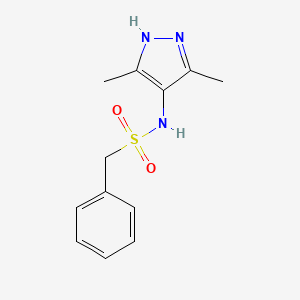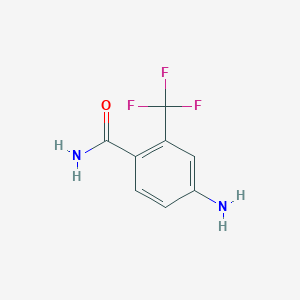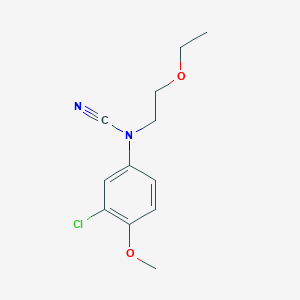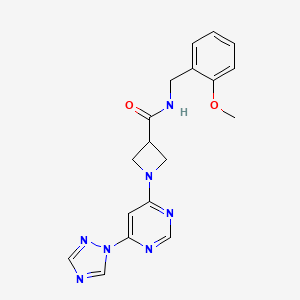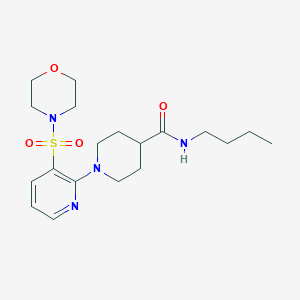![molecular formula C9H7N5S B2356644 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline CAS No. 893796-89-9](/img/structure/B2356644.png)
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceuticals . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline typically involves the reaction of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids . The process includes thionation or chlorination of the inherent lactam moiety, followed by treatment with multifunctional nucleophiles to yield various derivatives . Common synthetic methods include:
Aza-reaction: Involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: Utilizes microwave irradiation to accelerate the reaction.
Metal-mediated reaction: Employs metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: Uses ultrasonic waves to enhance reaction rates.
Phase-transfer catalysis reaction: Involves the transfer of a reactant from one phase to another to increase reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the tetrazole ring to form amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazolo[1,5-a]quinazoline: Shares a similar core structure but differs in the position of the tetrazole ring.
2-Azidoquinazoline: Contains an azido group instead of the methylsulfanyl group.
4-Amino-2-(1,2,3-triazol-1-yl)quinazoline: Features a triazole ring in place of the tetrazole ring.
Uniqueness
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
5-methylsulfanyltetrazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-15-9-10-7-5-3-2-4-6(7)8-11-12-13-14(8)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLVKJJHIWDUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NN=NN31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
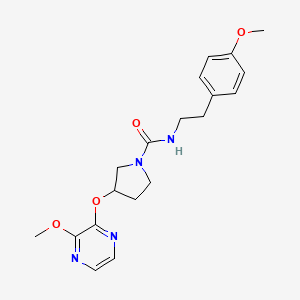
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
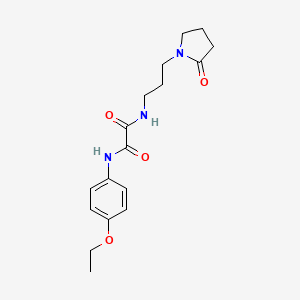
![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)
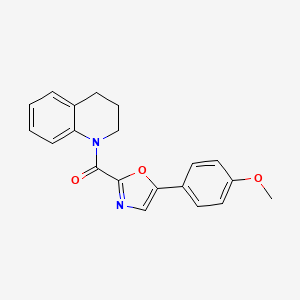
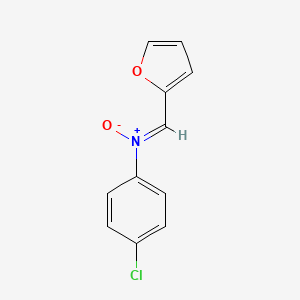
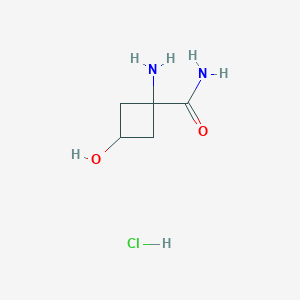
![N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)
